3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of both terpenes and chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the attachment of the terpenoid side chain. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Geranyl isobutyrate: Similar in structure but lacks the chromene core.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar chromene core but different side chain.
HU-308: A synthetic cannabinoid with a similar chromene structure.
Uniqueness
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its combination of a terpenoid side chain and a chromene core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H30O3/c1-16(2)8-7-9-17(3)14-15-26-22-13-12-20-19-10-5-6-11-21(19)24(25)27-23(20)18(22)4/h8,12-14H,5-7,9-11,15H2,1-4H3/b17-14+ |
InChI Key |
HPEZDUCDYAGSAM-SAPNQHFASA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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